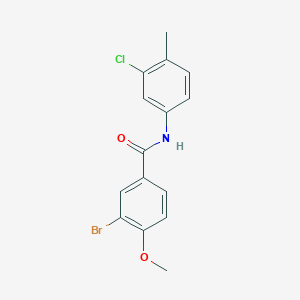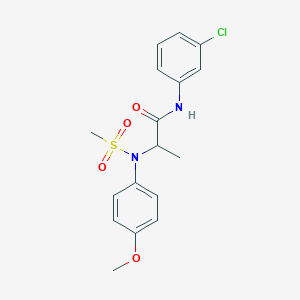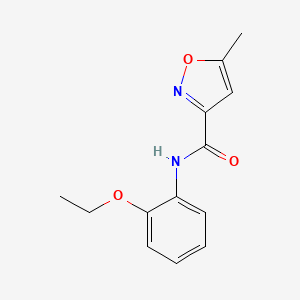
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide, also known as BRD0705, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are involved in various cellular processes, including inflammation, immune response, and cancer progression. In recent years, BRD0705 has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide acts as a competitive inhibitor of BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. By inhibiting the binding of BET proteins to chromatin, this compound reduces the expression of downstream target genes, including oncogenes and pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. In cancer, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation and autoimmune disorders, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells, leading to a reduction in inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has several advantages as a research tool, including its high potency and selectivity for BET proteins. However, its use in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, the off-target effects of this compound on other bromodomain-containing proteins can lead to unwanted side effects and complicate the interpretation of results.
Direcciones Futuras
Despite its limitations, 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has shown significant promise as a therapeutic agent in various diseases. Future research should focus on developing more potent and selective BET inhibitors with improved pharmacokinetic properties. Additionally, the identification of biomarkers that predict the response to BET inhibitors can help identify patients who are most likely to benefit from this therapy. Finally, the use of BET inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, can enhance their efficacy and reduce the risk of resistance.
Métodos De Síntesis
The synthesis of 3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-methoxybenzaldehyde, which is then reacted with 3-chloro-4-methyl aniline to obtain this compound. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BET proteins are known to regulate the expression of oncogenes, and their inhibition has shown promising results in preclinical studies. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma.
In inflammation and autoimmune disorders, BET proteins play a crucial role in the regulation of cytokine production and immune cell activation. This compound has been shown to reduce the production of pro-inflammatory cytokines and ameliorate the symptoms of various autoimmune disorders, including rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
3-bromo-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-9-3-5-11(8-13(9)17)18-15(19)10-4-6-14(20-2)12(16)7-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCGMNTAUYQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)

![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5127046.png)


![5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127070.png)
![3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)
![4,4'-{[4-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5127076.png)
![3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5127081.png)